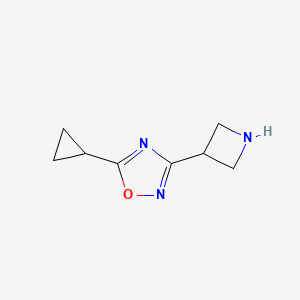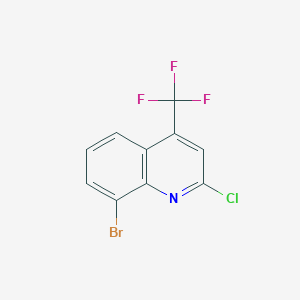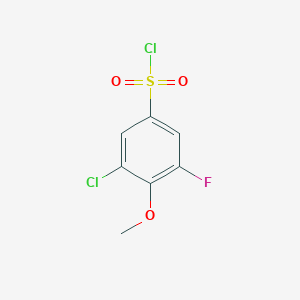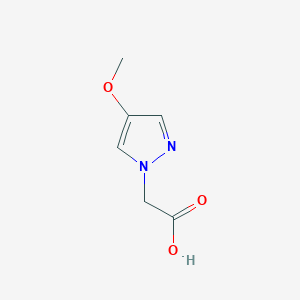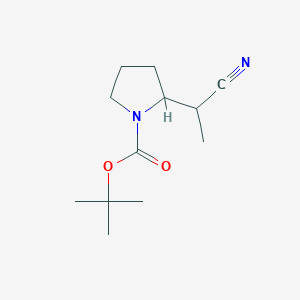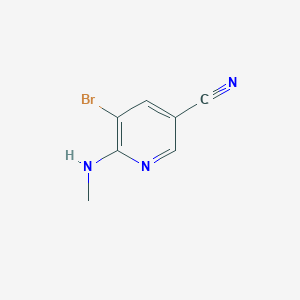
3-Hydroxyquinoline-6-carboxylic acid
Overview
Description
3-Hydroxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the third position and a carboxylic acid group at the sixth position.
Mechanism of Action
Target of Action
3-Hydroxyquinoline-6-carboxylic acid, like other quinolines and quinolones, has been found to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and quinolones generally exhibit a broad spectrum of bioactivities through different mechanisms of action . They are known to interact with their targets, leading to changes that contribute to their biological activities.
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Quinolines and quinolones are known to have various effects at the molecular and cellular level, contributing to their biological activities .
Action Environment
The synthesis and side effects of quinolines and quinolones on the environment have been studied .
Biochemical Analysis
Biochemical Properties
3-Hydroxyquinoline-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, specifically CYP199A2, which catalyzes the regioselective oxidation of quinoline-6-carboxylic acid to produce this compound . This interaction highlights the compound’s potential as a biocatalyst in oxidative reactions. Additionally, this compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, quinoline derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through the compound’s ability to interfere with microbial viability and inhibit the growth of cancer cells. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, leading to the oxidation of quinoline-6-carboxylic acid . This binding interaction is crucial for the compound’s role as a biocatalyst. Additionally, this compound can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The compound also influences gene expression by modulating the transcription of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and inhibition of microbial growth . The compound may degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and inhibition of microbial growth . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to produce metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. This transport and distribution are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, the compound’s localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .
Another method involves the use of copper-catalyzed reactions, where copper salts and ligands such as proline are employed to facilitate the formation of the quinoline ring system. This method is considered environmentally friendly due to the use of green solvents like aqueous ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-6-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 3-Hydroxyquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxyquinoline-6-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
8-Hydroxyquinoline: Hydroxyl group at the eighth position, widely used as a chelating agent.
2-Hydroxyquinoline: Hydroxyl group at the second position, known for its antimicrobial properties.
Uniqueness
3-Hydroxyquinoline-6-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxyquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJCKQVORNAAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


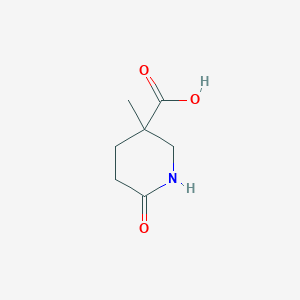
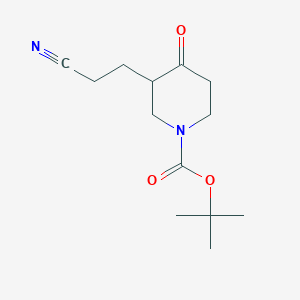
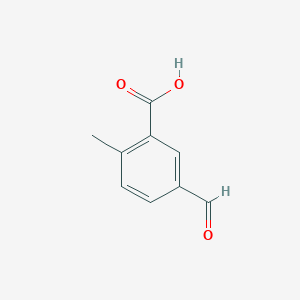
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
